(4-Methylisoquinolin-5-yl)methanamine
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Overview
Description
(4-Methylisoquinolin-5-yl)methanamine is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including (4-Methylisoquinolin-5-yl)methanamine, can be achieved through several methods. One common approach is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method is the Pictet-Spengler reaction, which uses beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to form tetrahydroisoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and purity. Metal catalysts, such as palladium or copper, are frequently used in these reactions to facilitate the cyclization and condensation steps .
Chemical Reactions Analysis
Types of Reactions
(4-Methylisoquinolin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
(4-Methylisoquinolin-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Methylisoquinolin-1-yl)methanol: This compound has a similar structure but differs in the position of the methyl group and the presence of a hydroxyl group instead of an amine group.
(1-Methylisoquinolin-5-yl)methanamine: This compound has a methyl group at a different position on the isoquinoline ring.
Uniqueness
(4-Methylisoquinolin-5-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(4-methylisoquinolin-5-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-6-13-7-10-4-2-3-9(5-12)11(8)10/h2-4,6-7H,5,12H2,1H3 |
InChI Key |
PKDMFQICKNKPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)CN |
Origin of Product |
United States |
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